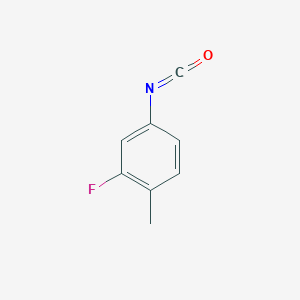

2-Fluoro-4-isocianato-1-metilbenceno

Descripción general

Descripción

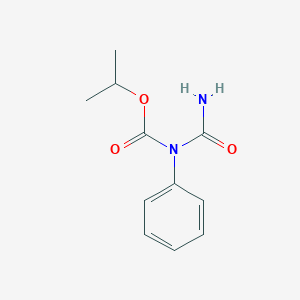

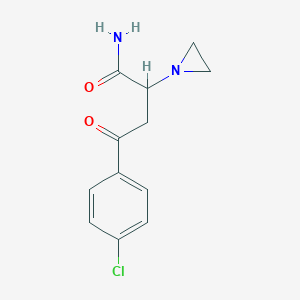

what is '2-Fluoro-4-isocyanato-1-methylbenzene'? 2-Fluoro-4-isocyanato-1-methylbenzene is an organic compound made up of a benzene ring with a methyl group attached to the first carbon, a fluorine atom attached to the second carbon, and an isocyanate group attached to the fourth carbon. It is a colorless liquid with a pungent odor. the use of '2-Fluoro-4-isocyanato-1-methylbenzene' 2-Fluoro-4-isocyanato-1-methylbenzene is a chemical used in the synthesis of polyurethane polymers coatings. These polymers can be used for a variety of applications, such as in automotive and aerospace coatings, protective coatings for industrial equipment, and as a protective coating on medical devices. It is also used in the production of polyurethane foam insulation, adhesives, sealants, and elastomers. the chemistry of '2-Fluoro-4-isocyanato-1-methylbenzene' 2-Fluoro-4-isocyanato-1-methylbenzene is a compound containing a benzene ring with a fluorine atom, a methyl group, and an isocyanate group attached. The isocyanate group is an organic compound containing a carbon atom triple-bonded to an oxygen atom and single-bonded to a nitrogen atom. The isocyanate group is highly reactive and can form covalent bonds with other molecules. It can react with alcohols to form urethanes, with amines to form ureas, and with hydroxy compounds to form isocyanates. It can also react with itself to form polyurethanes. the biochemical/physical effects of '2-Fluoro-4-isocyanato-1-methylbenzene' 2-Fluoro-4-isocyanato-1-methylbenzene is a chemical compound that is not found in nature and is not known to have any biochemical or physical effects on living organisms. It is used primarily as an intermediate in the production of other chemicals. the benefits of '2-Fluoro-4-isocyanato-1-methylbenzene' 1. It is a versatile intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. 2. It is a highly reactive molecule that can be used for a variety of reactions, such as nucleophilic substitution, alkylation, and condensation. 3. It can be used as a starting material for the synthesis of a variety of compounds, such as amines, alcohols, and carboxylic acids. 4. It is a useful reagent in the synthesis of organic molecules, such as polymers, dyes, and agrochemicals. 5. It is a relatively inexpensive and readily available reagent. the related research of '2-Fluoro-4-isocyanato-1-methylbenzene' 1. Synthesis of 2-Fluoro-4-isocyanato-1-methylbenzene via a One-Pot Reaction. 2. A Novel Synthesis of 2-Fluoro-4-Isocyanato-1-Methylbenzene from 2-Fluoroaniline. 3. Synthesis of 2-Fluoro-4-Isocyanato-1-Methylbenzene via a Palladium-Catalyzed Cross-Coupling Reaction. 4. A Facile and Efficient Synthesis of 2-Fluoro-4-Isocyanato-1-Methylbenzene from 2-Fluorobenzaldehyde. 5. A Simple and Efficient Synthesis of 2-Fluoro-4-Isocyanato-1-Methylbenzene via a Palladium-Catalyzed Cross-Coupling Reaction. 6. A Novel Synthesis of 2-Fluoro-4-Isocyanato-1-Methylbenzene from 2-Fluorobenzyl Chloride. 7. A Novel Synthesis of 2-Fluoro-4-Isocyanato-1-Methylbenzene from 2-Fluorobenzaldehyde and Isocyanic Acid. 8. Synthesis of 2-Fluoro-4-Isocyanato-1-Methylbenzene from 2-Fluorobenzaldehyde and Isocyanic Acid. 9. A Facile and Efficient Synthesis of 2-Fluoro-4-Isocyanato-1-Methylbenzene from 2-Fluorobenzyl Chloride. 10. A Novel Synthesis of 2-Fluoro-4-Isocyanato-1-Methylbenzene from 2-Fluorobenzaldehyde and Isocyanic Acid.

Aplicaciones Científicas De Investigación

Productos farmacéuticos: Agentes antibacterianos

En la investigación farmacéutica, este químico sirve como precursor en la síntesis de derivados de oxazolidinona . Estos compuestos han mostrado promesa como agentes antibacterianos, particularmente contra cepas resistentes. La sustitución de flúor puede mejorar la actividad biológica de estas moléculas.

Síntesis química: Bloques de construcción orgánicos

Como bloque de construcción orgánico, 2-Fluoro-4-isocianato-1-metilbenceno se utiliza para introducir el grupo funcional isocianato en moléculas más grandes . Este es un paso clave en la producción de varios compuestos orgánicos, incluidos colorantes, agroquímicos y productos farmacéuticos.

Química analítica: Cromatografía

En la química analítica, los derivados de This compound se pueden utilizar como estándares o reactivos en métodos cromatográficos . Las propiedades químicas distintivas del compuesto permiten su uso en la calibración de equipos y la validación de métodos analíticos.

Ciencias de la vida: Bioconjugación

El grupo isocianato reactivo de este compuesto se explota en técnicas de bioconjugación, donde se utiliza para unir biomoléculas a varios sustratos o entre sí . Esta aplicación es crucial en el desarrollo de herramientas de diagnóstico, sistemas de administración de fármacos y en la modificación de proteínas o anticuerpos para la investigación.

Cromatografía: Modificación de la fase estacionaria

This compound: se utiliza para modificar las fases estacionarias en cromatografía . La introducción de compuestos fluorados puede conducir a fases estacionarias con propiedades de separación únicas, beneficiosas para separar mezclas complejas.

Aplicaciones industriales: Recubrimientos de superficie

En aplicaciones industriales, este compuesto se utiliza en la formulación de recubrimientos de superficie . El grupo isocianato reacciona con grupos hidroxilo para formar una red entrecruzada, lo que da como resultado recubrimientos duraderos y resistentes adecuados para diversas aplicaciones, incluidas las industrias automotriz y aeroespacial.

Estudios de investigación: Sondas moleculares

Estudios recientes han explorado el uso de This compound en el diseño de sondas moleculares . Estas sondas pueden unirse selectivamente a ciertos objetivos biológicos, ayudando en el estudio de los procesos biológicos y el desarrollo de nuevos agentes terapéuticos.

Mecanismo De Acción

Target of Action

It is known that isocyanates, in general, can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

Isocyanates, including this compound, are highly reactive and can undergo various chemical reactions, such as polymerization and addition reactions .

Pharmacokinetics

Isocyanates are generally known to be rapidly absorbed and distributed in the body, metabolized, and excreted .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-4-isocyanato-1-methylbenzene . These factors can include temperature, pH, and the presence of other chemicals .

Propiedades

IUPAC Name |

2-fluoro-4-isocyanato-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRCOINKYLERQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298356 | |

| Record name | 3-Fluoro-4-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102561-42-2 | |

| Record name | 3-Fluoro-4-methylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102561-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-isocyanato-1-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)

![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)